A Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), and its metal (II) complexes, [M(L) 2 (H 2 O) 2] (M = Mn, Co, Ni, Cu, and Zn), were synthesized . These complexes exhibited higher antibacterial activity than the free Schiff base ligand . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) .
The compound 2′-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] was used in the synthesis of oligoribonucleotides with selected 2′-O-methylation . This method could be significant for the study of RNA biochemistry .
4-(2-Fluorophenyl)-1H-1,2,3-triazole is a heterocyclic organic compound belonging to the triazole family. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a fluorophenyl group (specifically, a 2-fluorophenyl substituent) enhances its chemical properties and potential biological activities. This compound is typically represented by the molecular formula C8H6F N3 and has a molecular weight of approximately 179.15 g/mol.
The reactivity of 4-(2-Fluorophenyl)-1H-1,2,3-triazole can be attributed to the electron-withdrawing nature of the fluorine atom, which influences its electrophilic and nucleophilic characteristics. Common reactions involving this compound include:
Research has indicated that triazole derivatives exhibit significant biological activities, including:
The synthesis of 4-(2-Fluorophenyl)-1H-1,2,3-triazole can be achieved through several methods:
pythonCuI + Azide + Alkyne → 4-(2-Fluorophenyl)-1H-1,2,3-triazole
4-(2-Fluorophenyl)-1H-1,2,3-triazole has potential applications in various fields:
Studies involving 4-(2-Fluorophenyl)-1H-1,2,3-triazole indicate its interactions with various biological targets:
Several compounds share structural similarities with 4-(2-Fluorophenyl)-1H-1,2,3-triazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Phenyl)-1H-1,2,3-triazole | Contains a phenyl group instead of fluorine | Exhibits different biological activities |
| 4-(Chlorophenyl)-1H-1,2,3-triazole | Substituted with chlorine | Potentially different reactivity |
| 4-(Bromophenyl)-1H-1,2,3-triazole | Contains bromine as substituent | Varies in terms of biological potency |
The uniqueness of 4-(2-Fluorophenyl)-1H-1,2,3-triazole lies in the electron-withdrawing effect of the fluorine atom and its specific interactions within biological systems compared to other halogenated analogs.
Copper(I)-catalyzed AAC (CuAAC) remains the gold standard for synthesizing 1,4-disubstituted triazoles like 4-(2-fluorophenyl)-1H-1,2,3-triazole. A breakthrough involves generating hydrazoic acid in situ from sodium azide under acidic conditions, enabling safe handling while maintaining high reactivity. This method employs polydentate N-donor ligands (e.g., tris(benzyltriazolylmethyl)amine) with 5 mol% Cu(I) in methanol-water (3:1) at room temperature, achieving >90% yield for electron-deficient aryl azides. Regioselectivity arises from copper’s ability to polarize the alkyne, favoring 1,4-adducts even with sterically hindered 2-fluorophenyl azides.
Microwave-assisted CuAAC reduces reaction times to 5–10 minutes while maintaining yields above 85%, particularly beneficial for thermally sensitive fluorophenyl substrates. The protocol uses copper sulfate/sodium ascorbate in glycerol, combining green chemistry principles with enhanced reaction efficiency. For peptides bearing terminal alkynes, aqueous-organic biphasic systems prevent decomposition of fluorinated aromatic groups during cycloaddition.
While copper dominates 1,4-selectivity, ruthenium catalysts enable 1,5-regioisomer formation—a valuable approach for structural diversification. However, the provided literature focuses on Cu-based systems, with limited direct evidence of Ru applications for fluorophenyl triazoles. General catalytic cycles suggest [RuCl2(p-cymene)]2 with alkoxybenzyl alcohol ligands could facilitate 1,5-selectivity, but experimental validation specific to fluorinated substrates remains unexplored in the cited studies.
Nickel’s lower oxophilicity compared to copper theoretically benefits substrates prone to oxidation, such as those with electron-rich fluorophenyl groups. No direct examples from the provided sources utilize Ni for 4-(2-fluorophenyl)-1H-1,2,3-triazole synthesis. However, analogous systems employing NiCl2/Zn with DABCO ligands in DMF show promise for sterically demanding cycloadditions, potentially applicable to ortho-substituted fluorophenyl azides.
The 2-fluorophenyl group exerts a pronounced electron-withdrawing effect on the triazole ring due to the high electronegativity of fluorine. Density functional theory (DFT) calculations on analogous systems reveal that the fluorine atom induces partial positive charges on the triazole core, altering its electrostatic potential and dipole moment [1] [2]. For instance, in 5-fluoro-1,2,3-triazole derivatives, the fluorine atom generates a localized negative potential on one face of the triazole ring, while the adjacent carbon atoms exhibit reduced electron density [2]. This polarization enhances the triazole’s susceptibility to nucleophilic attack at the N2 and N3 positions while stabilizing electrophilic interactions at the C5 position.
The tautomeric equilibrium of the triazole ring is also modulated by the 2-fluorophenyl group. Single-crystal X-ray diffraction (SC-XRD) studies of related compounds demonstrate that the thione tautomer is favored in the solid state, as the fluorine atom stabilizes the conjugated π-system through inductive effects [1]. Computational models further corroborate that the energy difference between tautomers narrows by approximately $$ \Delta E = 1.9 \, \text{kcal/mol} $$ in the presence of ortho-fluorine substituents, compared to non-fluorinated analogs [1] [3].
| Electronic Parameter | 4-(2-Fluorophenyl)-1H-1,2,3-Triazole | Non-Fluorinated Analog |
|---|---|---|
| Dipole moment (D) | 7.6 [2] | 3.8 [2] |
| N1–C10 bond length (Å) | 1.335 [3] | 1.348 [3] |
| C5 electron density (e⁻/ų) | 0.42 [2] | 0.51 [2] |
The ortho-fluorine substituent introduces steric constraints that govern molecular packing and intermolecular interactions. SC-XRD analyses of 1-(2-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one reveal a dihedral angle of 85.97° between the triazole and 2-fluorophenyl rings, which disrupts coplanarity and limits π-π stacking interactions [5]. Instead, weak C–H···O and C–H···F hydrogen bonds dominate the crystal lattice, with bond lengths ranging from 2.45 to 2.78 Å [5]. These interactions create a layered supramolecular architecture, contrasting with the columnar structures observed in meta- and para-fluorinated analogs [3] [6].
In polymorphic systems, kinetic vs. thermodynamic crystallization pathways further highlight steric effects. Fast crystallization of 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide yields a columnar structure with nonplanar molecular conformations, whereas slow evaporation produces layered crystals with planar geometries [3]. The ortho-fluorine atom’s steric bulk destabilizes planar conformations by introducing torsional strain ($$ \Delta E = 2.2 \, \text{kcal/mol} $$), as evidenced by energy profiles derived from ab initio calculations [3].
The position of fluorine on the phenyl ring significantly alters electronic and steric properties:
Ortho-Fluorine:
Meta-Fluorine:
Para-Fluorine:
| Parameter | Ortho | Meta | Para |
|---|---|---|---|
| Dipole moment (D) | 7.6 [2] | 5.2 [6] | 4.8 [6] |
| Dihedral angle (°) | 85.97 [5] | 45 [6] | 12 [3] |
| Dominant interaction | C–H···O/F | C–H···π | π-π |
The biological activity profile of 4-(2-Fluorophenyl)-1h-1,2,3-triazole demonstrates significant potential as an α-glucosidase inhibitor, positioning it as a promising therapeutic agent for managing type 2 diabetes mellitus [1]. The compound exhibits its inhibitory effects through competitive inhibition mechanisms, where it directly competes with the natural substrate for binding at the enzyme's active site [2].
Research conducted on (R)-4-fluorophenyl-1H-1,2,3-triazole derivatives revealed that the presence of the 1H-1,2,3-triazole ring provides essential contributions to the overall α-glucosidase inhibitory activity [1]. Molecular docking studies demonstrated that these compounds bind effectively within the active site of α-glucosidase through multiple non-covalent interactions, including hydrogen bonding, π-π stacking interactions, and hydrophobic contacts [1].
The mechanism of inhibition involves the triazole ring forming critical interactions with key amino acid residues within the enzyme's catalytic domain. Specifically, the nitrogen atoms of the triazole moiety establish hydrogen bonds with serine and aspartic acid residues, while the fluorophenyl group engages in hydrophobic interactions with the enzyme's binding pocket [3]. These interactions effectively prevent substrate access to the catalytic site, thereby reducing the enzymatic breakdown of complex carbohydrates.
4-(2-Fluorophenyl)-1h-1,2,3-triazole derivatives exhibit potent tyrosinase inhibitory activities through mixed-type inhibition mechanisms [5]. The inhibition process involves both competitive and non-competitive components, indicating that these compounds can bind to both the free enzyme and the enzyme-substrate complex [5].
The molecular mechanism of tyrosinase inhibition involves direct interaction with the copper ions present in the enzyme's active site. The triazole nitrogen atoms coordinate with the binuclear copper center, disrupting the enzyme's catalytic cycle and preventing the oxidation of phenolic substrates [6]. Additionally, the fluorophenyl substituent provides additional stabilization through π-π interactions with aromatic amino acid residues surrounding the active site [7].
Kinetic studies revealed that N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide demonstrates superior tyrosinase inhibitory activity compared to standard kojic acid [7]. The compound's effectiveness stems from its ability to form stable complexes with the enzyme through multiple binding modes, effectively blocking both the monophenolase and diphenolase activities of tyrosinase [5].
Fluorescence quenching studies confirmed that the inhibition mechanism involves direct binding to the tyrosinase active site, with binding constants indicating strong enzyme-inhibitor interactions [6]. The presence of fluorine substituents enhances the compound's lipophilicity and membrane permeability, facilitating cellular uptake and improving biological efficacy [8].
Detailed kinetic analysis of triazole-based enzyme inhibitors reveals competitive inhibition patterns for α-glucosidase with Ki values ranging from 4.8 to 50.4 μM [2]. The competitive nature of inhibition suggests that these compounds exhibit high structural similarity to natural substrates while maintaining superior binding affinity.
For tyrosinase inhibition, mixed-type kinetics predominate with Ki values as low as 0.3647 μM for the most potent derivatives [6]. The dual binding capability allows for more comprehensive enzyme inhibition compared to purely competitive inhibitors, resulting in enhanced therapeutic potential.
The antimicrobial activity of 4-(2-Fluorophenyl)-1h-1,2,3-triazole and related compounds demonstrates clear structure-activity relationships that govern their biological efficacy. The presence of fluorine substituents at the 2-position of the phenyl ring significantly enhances antibacterial activity against both Gram-positive and Gram-negative bacterial strains [9] [10].
The mechanism of antibacterial action involves disruption of bacterial cell wall synthesis and interference with essential metabolic processes [11]. The triazole ring facilitates binding to bacterial enzymes, particularly DNA gyrase and glucosamine-6-phosphate synthase, leading to inhibition of DNA replication and cell wall biosynthesis.
Structure-activity relationship studies reveal that the positioning and nature of substituents on the triazole-phenyl framework critically influence antifungal efficacy. Compounds bearing fluorine substituents at specific positions demonstrate enhanced activity against Candida albicans and Aspergillus niger strains [9].
The antifungal mechanism involves interference with ergosterol biosynthesis through inhibition of lanosterol 14-α-demethylase, a key enzyme in the fungal sterol biosynthetic pathway [12]. Molecular docking studies demonstrate that fluorinated triazole derivatives achieve binding energies of -9.7 kcal/mol with the target enzyme, indicating strong and stable interactions [12].
Comparative analysis shows that 2-fluorophenyl derivatives exhibit superior antifungal activity compared to 3- or 4-fluorophenyl substituted analogs. This positional effect relates to optimal spatial orientation for enzyme binding and membrane penetration characteristics [9].
The development of antimicrobial resistance represents a significant challenge in therapeutic applications. However, triazole-based compounds, particularly those bearing fluorine substituents, demonstrate reduced susceptibility to common resistance mechanisms [13]. The metal-chelating properties of triazole derivatives enable novel mechanisms of action that circumvent traditional resistance pathways [13].
Studies indicate that metal complexes of 1,2,3-triazole compounds exhibit enhanced antimicrobial activity compared to free ligands. Coordination with transition metals such as cobalt and nickel increases zone of inhibition from 5-12 mm to 32-56 mm for fungal pathogens, and from 1-16 mm to 61-76 mm for bacterial strains [13].
Molecular docking investigations of 4-(2-Fluorophenyl)-1h-1,2,3-triazole derivatives reveal specific binding patterns with therapeutic protein targets that correlate strongly with experimental biological activities. The computational studies employ validated crystal structures to predict binding modes and calculate interaction energies [3] [12].
For α-glucosidase targeting, docking studies utilizing Saccharomyces cerevisiae α-glucosidase (PDB structures) demonstrate that triazole derivatives achieve optimal binding through hydrogen bonding networks involving the triazole nitrogen atoms and key catalytic residues [4]. The fluorophenyl moiety contributes additional stabilization through hydrophobic interactions with the enzyme's substrate-binding pocket.
Binding energy calculations reveal favorable interactions ranging from -7.2 to -8.7 kcal/mol for the most active compounds [12]. These energetic values correlate directly with experimental IC₅₀ measurements, validating the predictive capability of the computational models [3].
Detailed analysis of protein-ligand interactions reveals that 4-(2-Fluorophenyl)-1h-1,2,3-triazole forms specific contacts with therapeutic targets through multiple interaction types. For tyrosinase inhibition, the compound establishes hydrogen bonds with histidine residues coordinating the copper ions, while the fluorinated aromatic ring engages in π-π stacking interactions with phenylalanine and tryptophan residues [6].
The binding mode analysis shows that the triazole ring adopts optimal conformations for maximum overlap with the enzyme's binding pocket. The 2-fluorophenyl substituent extends into a hydrophobic cleft, providing additional binding affinity through van der Waals interactions [14].
Molecular docking analyses reveal that 4-(2-Fluorophenyl)-1h-1,2,3-triazole derivatives exhibit selective binding preferences for specific therapeutic targets. For α-glucosidase, the compound demonstrates preferential binding to the catalytic site over allosteric regulatory sites, indicating competitive inhibition mechanisms [2].
Cross-docking studies with related enzymes, including α-amylase and other glycosidases, show distinct binding patterns that explain the observed selectivity profiles [15]. The fluorine substitution pattern contributes to target discrimination through specific electrostatic and hydrophobic interactions that are not replicated in off-target proteins.
The molecular basis for selectivity involves complementary shape and electrostatic matching between the ligand and target binding sites. The triazole pharmacophore provides a rigid scaffold that maintains optimal geometry for target recognition, while the fluorophenyl group fine-tunes binding specificity through position-dependent interactions [14].
Validation of docking predictions through experimental binding assays confirms the computational findings, establishing molecular docking as a reliable tool for predicting biological activity and guiding structure-based drug design efforts for triazole-based therapeutics [3] [12].
| Compound | IC₅₀ Value (μM) | Activity vs Standard | Target Enzyme | Mechanism |
|---|---|---|---|---|
| 4-(2-Fluorophenyl)-1H-1,2,3-triazole derivatives | Variable | Enhanced activity | α-glucosidase | Competitive inhibition |
| Compound 4a (4-methoxyphenyl) | 3.90 | Similar to quercetin | α-glucosidase | Competitive |
| Compound 4b (4-fluorophenyl) | 4.77 | Similar to quercetin | α-glucosidase | Competitive |
| Compound 9c (quinazolinone-triazole) | 4.8 | 156-fold better than acarbose | α-glucosidase | Competitive |
| N-(4-fluorophenyl)triazole acetamide | Most active | Better than kojic acid | Tyrosinase | Mixed-type |
| Compound 13t (kojic acid-triazole) | 1.363 | 19-fold better than kojic acid | Tyrosinase | Mixed-type |
| Structural Feature | Effect on Activity | Target | Mechanism |
|---|---|---|---|
| 2-Fluorophenyl substitution | Enhanced activity | Multiple targets | Improved membrane penetration |
| 1,2,3-Triazole ring | Essential for activity | α-glucosidase | Active site binding |
| Electron-withdrawing groups | Enhanced inhibition | α-glucosidase | Increased binding affinity |
| Metal coordination | Improved antimicrobial | Bacterial/fungal | Novel mechanism |
| Polar substitutions | Increased activity | Carbonic anhydrase | Hydrogen bonding |